

Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

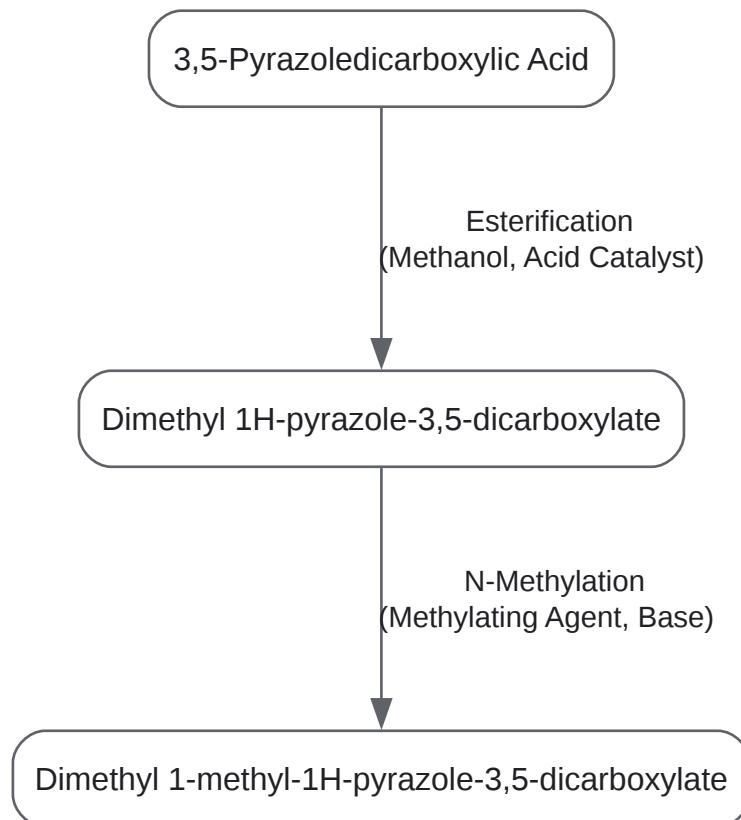
Cat. No.: B1315111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**, a key building block in the development of novel pharmaceutical agents. The document details the reaction pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction


Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this derivative offers versatile opportunities for further chemical modification. This guide outlines a reliable two-step synthetic route, commencing with the formation of the pyrazole ring system followed by N-methylation.

Synthetic Pathway Overview

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is typically achieved in two main stages:

- **Esterification:** The process begins with the synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, through the esterification of 3,5-pyrazoledicarboxylic acid.

- N-Methylation: The subsequent step involves the methylation of the pyrazole nitrogen to yield the final product.

[Click to download full resolution via product page](#)

Caption: Overall synthetic strategy for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Data Presentation

Table 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Method	Starting Material	Reagents	Solvent	Reaction Conditions	Yield (%)	Reference
1	3,5-Pyrazoledi carboxylic acid	Gaseous HCl, Methanol	Methanol	Reflux, 3 hours	63	[1]
2	3,5-Pyrazoledi carboxylic acid hydrate	Thionyl chloride, Methanol	Methanol	0°C to 80°C, 4 hours	99	[1]

Table 2: N-Alkylation of Pyrazole-3,5-dicarboxylates

Starting Material	Alkylating Agent	Base	Solvent	Reaction Conditions	Product	Reference
Diethyl 1H-pyrazole-3,5-dicarboxylate	Iodomethane	K ₂ CO ₃	Acetone	60°C, overnight	Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate	[2]
Dimethyl 1H-pyrazole-3,5-dicarboxylate	4-(Bromomethyl)benzonitrile	K ₂ CO ₃	Acetone	Reflux, 1 day	Dimethyl (4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate	[3]

Experimental Protocols

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Method 2)

This procedure is adapted from a high-yield synthesis method.[\[1\]](#)

Materials:

- 3,5-Pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol)
- Methanol (50 mL)
- Thionyl chloride (6.28 mL, 86.15 mmol)
- Nitrogen gas supply
- Round-bottom flask
- Magnetic stirrer and hotplate
- Ice bath
- Rotary evaporator

Procedure:

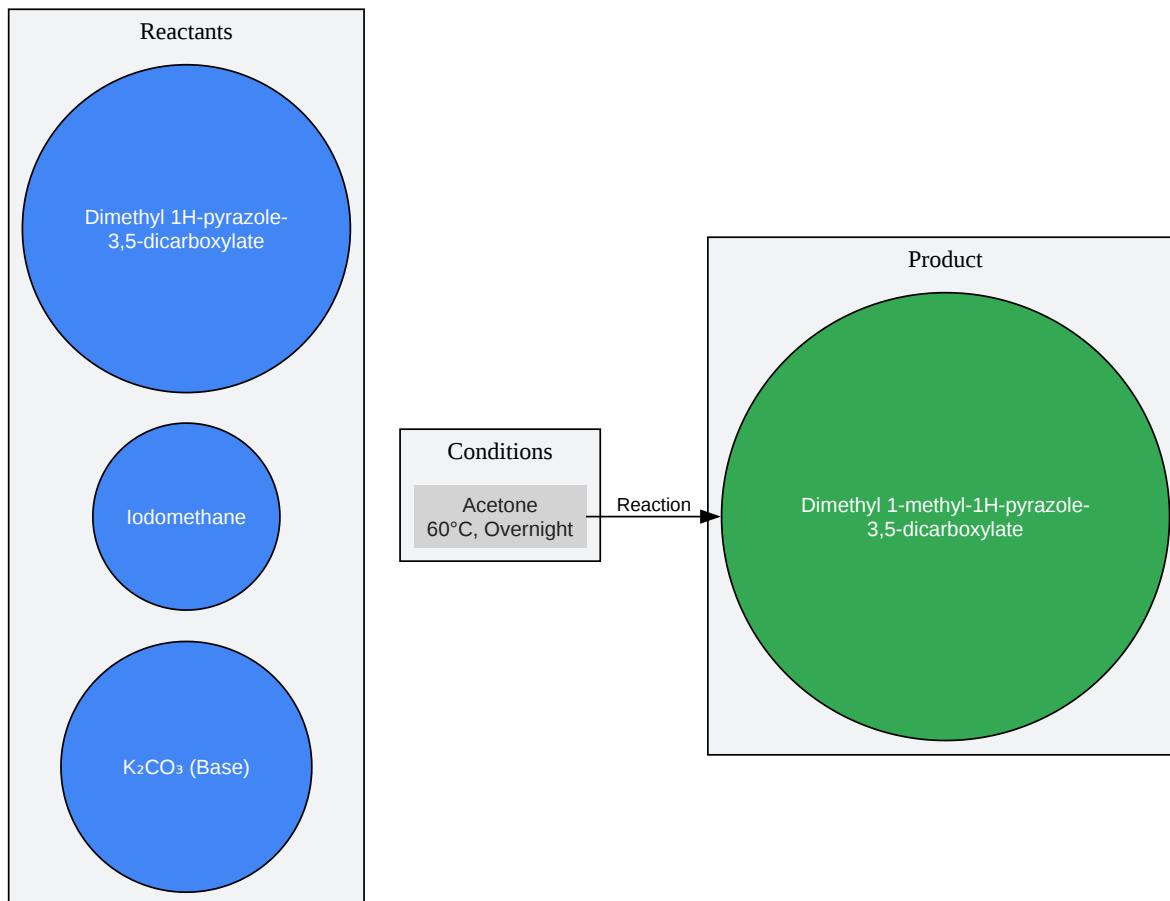
- To a round-bottom flask containing methanol (50 mL), add 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol).
- Establish an inert atmosphere by purging the flask with nitrogen.
- Cool the mixture to 0°C using an ice bath.
- Slowly add thionyl chloride (6.28 mL, 86.15 mmol) to the stirred suspension.
- After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
- Stir the reaction at 80°C for 4 hours.

- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The reported yield for this method is 99%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.

Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate


This protocol is based on analogous N-alkylation procedures for pyrazole-3,5-dicarboxylates.[\[2\]](#)
[\[3\]](#)

Materials:

- Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol)
- Iodomethane (1 mmol)
- Potassium carbonate (K_2CO_3) (1 mmol)
- Acetone (10 mL)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone (10 mL).
- Add potassium carbonate (1 mmol) to the solution.
- Add iodomethane (1 mmol) to the mixture.
- Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.
- Maintain the reaction at 60°C overnight.
- After cooling to room temperature, filter the mixture to remove the inorganic salts.
- Wash the filter cake with a small amount of acetone.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**. Further purification may be achieved by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants and conditions for N-methylation.

Conclusion

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** can be reliably performed through a two-step sequence involving the esterification of 3,5-pyrazoledicarboxylic acid followed by N-methylation. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development. The high-yield esterification using thionyl chloride is particularly noteworthy for its efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315111#synthesis-of-dimethyl-1-methyl-1h-pyrazole-3-5-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com